Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Description
Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 64360-47-0) is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the meta position, esterified with a methyl acetate moiety. This compound is typically supplied as a liquid with a purity ≥95% and is utilized in pharmaceutical and chemical research due to its structural versatility .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCYPQWMPUWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492992 | |
| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-47-0 | |
| Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The most widely reported method involves Fischer esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol under acidic conditions. In a representative procedure, the carboxylic acid (1 eq.) is refluxed with excess methanol (10–15 eq.) and a catalytic amount of sulfuric acid (1–2% v/v) for 12–24 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.
Key Parameters
Coupling Reagent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-mediated coupling (e.g., DCC/DMAP) offers an alternative. The carboxylic acid (1 eq.) reacts with methanol (1.2 eq.) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0°C to room temperature. This method avoids acidic conditions, preserving acid-labile functional groups.
Advantages
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Higher selectivity for methyl ester formation.
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Reduced risk of phenolic hydroxyl group oxidation.
Catalytic Approaches
Bi(OTf)₃-Catalyzed Reactions
Bismuth triflate-catalyzed esterification has emerged as a green alternative. A 2023 study demonstrated that Bi(OTf)₃ (5 mol%) in acetonitrile at 60°C achieves 92% conversion in 6 hours. The Lewis acid facilitates carbonyl activation without requiring stoichiometric acids.
Enzymatic Esterification
Lipase-based catalysis (e.g., Candida antarctica Lipase B) in solvent-free systems achieves 78% yield at 40°C over 48 hours. While slower, this method is ideal for thermally labile compounds.
Purification Techniques
Column Chromatography
Crude products are typically purified via flash chromatography using gradients of hexane:ethyl acetate (8:2 to 6:4). The addition of 0.5% acetic acid improves resolution by suppressing tailing caused by phenolic hydroxyl groups.
Typical Elution Profile
| Component | Rf Value | Eluent Ratio (Hexane:EtOAc) |
|---|---|---|
| Unreacted Acid | 0.15 | 8:2 |
| Target Ester | 0.35 | 6:4 |
| Byproducts | 0.50 | 4:6 |
Acidic Ion Exchange Resin
Post-synthesis, aqueous solutions of the crude product are passed through Dowex 50WX2 resin to remove ionic impurities. Sequential washing with deionized water (3 × 3 mL) followed by lyophilization yields >95% pure product.
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
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δ 6.78 (d, J = 8.2 Hz, 1H, ArH)
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δ 6.65 (s, 1H, ArH)
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δ 3.67 (s, 3H, OCH₃)
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δ 3.52 (s, 2H, CH₂COO)
IR (KBr)
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms >98% purity with a retention time of 6.2 minutes.
Recent Advances
Scientific Research Applications
Chemistry
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of more complex molecules through reactions such as:
Table 1: Common Reactions Involving this compound
| Reaction Type | Products Formed | Conditions Required |
|---|---|---|
| Oxidation | Quinones, Carboxylic Acids | Oxidizing agents (e.g., KMnO4) |
| Reduction | Alcohols | Reducing agents (e.g., LiAlH4) |
| Substitution | Various substituted products | Electrophiles or nucleophiles |
Biology
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antioxidant Activity: The compound exhibits significant free radical scavenging activity, making it a candidate for further pharmacological investigations .
Case Study Example:
In a study published in the Journal of Medicinal Chemistry, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus, demonstrating promising results that warrant further exploration into its mechanism of action.
Medicine
This compound is being investigated for its potential therapeutic effects. Its properties may position it as a precursor in drug development, particularly in creating novel pharmaceuticals that target specific biological pathways.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Drug Development | Precursor for synthesizing new therapeutic agents |
| Pharmacological Studies | Investigated for effects on various diseases |
Industry
In industrial applications, this compound is used in:
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxy-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 2-(4-hydroxy-3-methylphenyl)acetate | 64360-47-0 | C₁₀H₁₂O₃ | 180.20 | 4-OH, 3-CH₃ | Liquid | Pharmaceutical research |
| (4-Methylphenyl)acetate | 622-47-9 | C₉H₉O₂ | 149.17 | 4-CH₃ (no hydroxyl) | Not specified | Industrial synthesis |
| Methyl 2-(2-hydroxyphenyl)acetate | 22446-37-3 | C₉H₁₀O₃ | 166.17 | 2-OH | Not specified | Organic intermediates |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | 306-08-1 | C₉H₁₀O₄ | 194.18 | 4-OH, 3-OCH₃ | Solid | Antioxidant studies |
| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.20 | Phenylacetoacetate backbone | Crystalline | Precursor for amphetamines |
Structural Insights :
- Substituent Position : The hydroxyl group's position (para vs. ortho) significantly impacts reactivity. For example, Methyl 2-(2-hydroxyphenyl)acetate (ortho-OH) may exhibit steric hindrance, unlike the para-substituted target compound .
Physicochemical Properties
- Solubility: The hydroxyl and ester groups in this compound enhance water solubility compared to non-polar analogues like (4-Methylphenyl)acetate .
- Stability : Methyl esters generally exhibit higher hydrolytic stability than ethyl esters under acidic conditions. For instance, Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate (similarity score: 0.98) may degrade faster in biological systems .
Biological Activity
Methyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as methyl 4-hydroxy-3-methylphenyl acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- CAS Number : 102-76-1
The compound features a hydroxyl group and an acetate moiety, which contribute to its biological properties.
Cytotoxicity
Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant cytotoxic activity, particularly against HeLa cells (human cervical cancer cells) and MDA-MB-231 cells (a breast cancer cell line).
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Exposure Time |
|---|---|---|
| HeLa | 2.86 | 48 hours |
| MDA-MB-231 | 4.02 | 96 hours |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The lower IC50 value for HeLa cells suggests that this compound is more potent against cervical cancer cells compared to breast cancer cells .
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may influence various signaling pathways associated with cancer progression, including those related to apoptosis and cell cycle regulation .
Antioxidant Activity
In addition to its cytotoxic properties, this compound exhibits antioxidant activity. This property is crucial as it helps mitigate oxidative stress in cells, which can lead to cellular damage and contribute to cancer development. The antioxidant capacity is attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals effectively .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy .
- Combination Therapy : Research indicated that combining this compound with conventional chemotherapy agents enhanced the overall therapeutic effect, suggesting potential for use in combination therapies for resistant cancer types .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(4-hydroxy-3-methylphenyl)acetate, and what methodological considerations are critical for reproducibility?
The synthesis typically involves esterification of the parent acid (2-(4-hydroxy-3-methylphenyl)acetic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternatively, direct coupling of pre-functionalized aromatic precursors via Friedel-Crafts acylation may be employed. Key considerations include:
- Hydroxyl group protection : Use acetyl or benzyl groups to prevent side reactions during esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the ester.
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of methanol) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) identifies the methyl ester singlet (~δ 3.6–3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the ester carbonyl (~δ 170–172 ppm) .
- Mass spectrometry (ESI/MS) : Look for [M+H]⁺ or [M+Na]⁺ ions; fragmentation patterns validate the ester and aryl groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmaceutical intermediates) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard code: Xi) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H333) .
- Waste disposal : Segregate organic waste and coordinate with certified chemical disposal services .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like demethylated or hydroxylated derivatives during synthesis?
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective esterification .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- In-situ monitoring : Use FTIR to track ester carbonyl formation (ν~1740 cm⁻¹) and adjust reaction time dynamically .
Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals and confirm coupling patterns .
- High-resolution MS (HRMS) : Differentiate between isobaric impurities (e.g., methyl vs. ethyl esters) .
- X-ray crystallography (SHELX) : Resolve structural ambiguities by determining bond lengths and angles in single crystals .
Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?
- DFT calculations : Optimize geometry using Gaussian09 and calculate pKa of the phenolic -OH group (predicted ~10.5) .
- Molecular dynamics (MD) : Simulate hydrolysis kinetics in aqueous buffers to assess ester stability .
- LogP predictions : Use software like MarvinSketch to estimate lipophilicity (LogP ~2.1), guiding formulation studies .
Q. What methodologies are recommended for impurity profiling in pharmaceutical-grade this compound?
- LC-MS/MS : Detect trace impurities (e.g., unreacted acid or methylated by-products) with MRM transitions .
- Pharmacopeial standards : Cross-validate against EP/ICH guidelines for residual solvents and heavy metals .
- Forced degradation studies : Expose to heat, light, and humidity to identify degradation products (e.g., decarboxylation or oxidation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
